molecular formula C15H24N2O3 B15091055 [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B15091055
M. Wt: 280.36 g/mol
InChI Key: XJRGXNIOJXDNID-UHFFFAOYSA-N
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Description

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a propyl chain, which is further linked to a 4-amino-3-methylphenoxy aromatic moiety. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[3-(4-amino-3-methylphenoxy)propyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-11-10-12(6-7-13(11)16)19-9-5-8-17-14(18)20-15(2,3)4/h6-7,10H,5,8-9,16H2,1-4H3,(H,17,18)

InChI Key

XJRGXNIOJXDNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a suitable carbamic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter protein function by modifying key amino acid residues. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related tert-butyl carbamate derivatives exhibit variations in aromatic substituents, chain length, and functional groups, leading to differences in physicochemical properties, synthetic pathways, and applications. Below is a comparative analysis based on the evidence:

Structural Analogues and Substituent Effects

Compound Name Structure Highlights Key Differences Physical State/Yield NMR Data (Selected) Ref.
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester Butyl chain, methoxy-phenylmethylamino group Longer chain (butyl vs. propyl); methoxy vs. amino-methyl substituent Pale pink viscous oil (90% yield) 1H-NMR (DMSO-d6): δ 1.37 (s, 9H), 3.74 (s, 3H, OCH3) [1]
{3-[3-(4-Dimethylamino-phenyl)-2-oxo-2H-chromen-7-yloxy]-propyl}-carbamic acid tert-butyl ester Coumarin (chromenyloxy) core, dimethylamino group Bulky coumarin moiety; dimethylamino vs. primary amino group Yellow-orange solid (79% yield) 1H-NMR: Coumarin protons at δ 6.75–7.22; Boc group at δ 1.37 [2]
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester Boronate ester for Suzuki coupling Boron-containing group for cross-coupling reactions Pharma-grade solid (>99% purity) LCMS/GCMS validated; no NMR provided [11]
[3-(BOC-amino)propyl bromide Bromopropyl intermediate Reactive bromide for nucleophilic substitution Liquid (intermediate) Molecular weight: 238.13 g/mol [12]
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester Halogenated benzyl group Bromo-fluoro substitution vs. amino-methyl Solid (CAS: 375853-85-3) Formula: C12H15BrFNO2 [20]

Physicochemical Properties

  • Polarity: The target compound’s 4-amino group increases polarity compared to methoxy () or halogenated () analogs.
  • Solubility: Amino groups enhance water solubility, whereas coumarin () or boronate () derivatives may favor organic solvents.
  • Stability : Boc protection (common across analogs) improves stability toward acidic/basic conditions.

Key Research Findings

  • Synthetic Efficiency : Yields for tert-butyl carbamates vary widely (55–90%), influenced by steric hindrance (e.g., coumarin in ) vs. simpler alkyl chains () .
  • Biological Relevance: Amino-substituted derivatives (e.g., –4) show promise in targeting neurodegenerative diseases, while halogenated variants () are valuable in medicinal chemistry for further functionalization .
  • Analytical Rigor : High-purity boronated compounds () emphasize the importance of LCMS/GCMS validation in API production .

Biological Activity

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester, also known by its CAS number 88977-52-0, is a compound of significant interest due to its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₂₄N₂O₃. Its structure includes a carbamic acid derivative which plays a crucial role in its biological activity. The presence of the amino and phenoxy groups contributes to its interaction with biological targets.

Research indicates that this compound functions primarily through the inhibition of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the Smac protein, it promotes apoptosis in cancer cells, making it a candidate for cancer therapy. The inhibition of IAPs can enhance the activation of caspases, which are critical for programmed cell death—a vital process in cancer treatment.

Anticancer Properties

Studies have shown that this compound can effectively inhibit tumor growth by promoting apoptosis in cancer cells. The compound's ability to disrupt the IAP/Caspase signaling pathway is particularly noteworthy.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may exhibit neuroprotective properties. In vitro studies have demonstrated its potential to protect astrocytes against amyloid beta-induced toxicity, a significant factor in neurodegenerative diseases such as Alzheimer's.

Research Findings and Case Studies

StudyFindings
Inhibition of IAPs The compound was found to significantly inhibit the binding of Smac to IAPs, enhancing apoptotic signaling pathways in cancer cells .
Neuroprotection In cell culture models, it demonstrated a protective effect against Aβ-induced cytotoxicity, improving cell viability .
Pharmacological Potential It has been suggested as a potential therapeutic agent for treating proliferative diseases due to its ability to induce apoptosis in resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester, considering challenges in amino acid solubility and protecting group stability?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is commonly introduced via acid-catalyzed reactions using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl acetate (t-BuOAc). However, free amino acids often exhibit poor solubility in organic solvents, necessitating the use of fluorinated acids (e.g., trifluoroacetic acid, TFA) or sulfonic acids (e.g., TsOH) to form soluble salts. For example, TFA enhances solubility but may require optimization due to its moderate acidity, which can limit reaction efficiency . Alternative strategies include transesterification or the use of bis(trifluoromethanesulfonyl)imide (HNTf₂) to stabilize reactive intermediates .

Q. How can researchers ensure efficient tert-butylation of amino groups in polar substrates, and what acid catalysts are most effective?

  • Methodological Answer : Acid catalysts play a dual role: they protonate the amino group to activate it for nucleophilic attack and stabilize the tert-butyl cation. Strong acids like HClO₄ or HNTf₂ are effective but pose safety risks. Safer alternatives include TsOH or diphenyl phosphate, which improve solubility without compromising stability. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to assess completion, as premature termination can occur due to competing side reactions .

Q. What spectroscopic techniques are most reliable for confirming the structure of tert-butyl carbamate derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbamate linkage (δ ~155-160 ppm for the carbonyl carbon). Mass spectrometry (MS), particularly ESI+ or MALDI-TOF, provides molecular weight confirmation and detects fragmentation patterns characteristic of Boc-protected intermediates .

Advanced Research Questions

Q. How can reaction conditions (pH, temperature, solvent) be optimized to minimize side reactions during tert-butyl carbamate formation?

  • Methodological Answer : Controlled pH (acidic, ~pH 2–4) is critical to avoid premature deprotection. Polar aprotic solvents (e.g., dichloromethane, THF) are preferred for their compatibility with acid catalysts and tert-butylating agents. Temperature should be maintained between 0–25°C to balance reaction rate and selectivity. For example, oxidation of sulfide intermediates to sulfones (e.g., using pyridinium chlorochromate) requires strict anhydrous conditions to prevent hydrolysis .

Q. What advanced analytical techniques are critical for characterizing intermediates and ensuring product purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection enables separation of diastereomers or regioisomers. X-ray crystallography can resolve stereochemical ambiguities in crystalline intermediates. For dynamic systems, variable-temperature NMR or circular dichroism (CD) spectroscopy provides insights into conformational stability .

Q. How does the steric environment of the tert-butyl carbamate group influence reactivity in subsequent synthetic steps?

  • Methodological Answer : The tert-butyl group’s bulkiness shields the carbamate from nucleophilic attack, enhancing stability during downstream reactions (e.g., peptide coupling or metal-catalyzed cross-coupling). However, this steric hindrance can reduce reaction rates in sterically congested environments. Computational modeling (e.g., DFT calculations) predicts steric effects on transition states, guiding the design of modified carbamate derivatives .

Q. What strategies mitigate competing side reactions (e.g., epimerization or oxidation) during deprotection of the tert-butyl carbamate group?

  • Methodological Answer : Acidic deprotection (e.g., HCl in dioxane or TFA) must be performed under inert atmospheres to prevent oxidation of sensitive functional groups. For chiral centers prone to epimerization, low-temperature conditions (e.g., −20°C) and short reaction times are recommended. Scavengers like triisopropylsilane (TIS) can quench reactive intermediates and minimize side products .

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